ascr#2
Overview
Description
It is a major component of the dauer pheromone used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause . Ascr#2 also synergizes with other ascarosides such as ascr#3, ascr#4, and ascr#8 in male attraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascr#2 is isolated from Caenorhabditis elegans . The synthetic route involves the formal condensation of the hydroxy group of (5R)-5-hydroxyhexan-2-one with ascarylopyranose . The reaction conditions typically involve the use of solvents like DMSO and protective measures to prevent light exposure .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is primarily produced for research purposes.
Chemical Reactions Analysis
Types of Reactions
Ascr#2 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ascr#2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of ascarosides.
Biology: Plays a crucial role in the development, lifespan, and stress response of nematodes.
Medicine: Potential applications in understanding pheromone signaling and its effects on behavior.
Industry: Used in the development of bioactive compounds and as a research tool in various biochemical studies.
Mechanism of Action
Ascr#2 exerts its effects by acting as a pheromone that influences the behavior and development of nematodes . It interacts with specific receptors in the nematode’s sensory neurons, leading to changes in gene expression and subsequent physiological responses . The molecular targets include G protein-coupled receptors and pathways involved in dauer formation and male attraction .
Comparison with Similar Compounds
Similar Compounds
Ascr#3: Another ascaroside that works synergistically with Ascr#2 in male attraction.
Ascr#4: Similar in structure and function, involved in dauer formation.
Ascr#8: Also synergizes with this compound in male attraction.
Uniqueness
This compound is unique due to its specific role in promoting dauer formation and its synergistic effects with other ascarosides . Its structure, comprising a hydroxy ketone and ascarylopyranose, distinguishes it from other ascarosides .
Properties
IUPAC Name |
(5R)-5-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhexan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-7(13)4-5-8(2)16-12-11(15)6-10(14)9(3)17-12/h8-12,14-15H,4-6H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIFLHQRDPSWHT-IYKVGLELSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCC(=O)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCC(=O)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317794 | |
Record name | Ascaroside C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-24-9 | |
Record name | Ascaroside C6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascaroside C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.